molecular formula C8H6BrN B074566 3-Bromo-1h-indole CAS No. 1484-27-1

3-Bromo-1h-indole

Cat. No. B074566
CAS RN: 1484-27-1
M. Wt: 196.04 g/mol
InChI Key: YHIWBVHIGCRVLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-1H-indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions leads to the formation of specific indole derivatives in very good yield. This process is characterized by spectroscopic and thermal tools and confirmed by X-ray single crystal diffraction (Barakat et al., 2017). Additionally, the first practical and economical process for the synthesis of 2,3-disubstituted indole compounds with high regioselectivity has been developed using palladium-catalyzed indolization of 2-bromo- or chloroanilines and their derivatives with internal alkynes (Shen et al., 2004).

Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-indole derivatives can be thoroughly analyzed through various spectroscopic methods and computational chemistry approaches. For example, Hirshfeld surface analysis and DFT calculations reveal intricate details about the intermolecular interactions and the electronic structure of these molecules. These studies can provide insights into the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity and interactions with biological targets (Barakat et al., 2017).

Chemical Reactions and Properties

3-Bromo-1H-indole exhibits a rich chemistry, participating in a variety of chemical reactions. For instance, it can undergo gallium bromide-promoted dearomative indole insertion in 3-indolylmethanols, which chemoselectively constructs a biologically important 3,3'-bisindole framework bearing an all-carbon quaternary center. This reaction pathway includes a tandem sequence of Michael addition/C-C bond cleavage/nucleophilic addition, demonstrating the compound's versatility in organic synthesis (Wang et al., 2016).

Scientific Research Applications

  • Anticancer Properties :

    • 3-Bromo-1-ethyl-1H-indole has demonstrated substantial selective cytotoxicity towards cancer cell lines and significant inhibition of glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).
  • Synthesis of Derivatives for Various Applications :

    • 3-Hydroxyl-bromo indole derivatives synthesized for applications in antitumor activities, antipyretic analgesics, and hindered amines (G. Wei, 2011).
    • Regioselective C(sp2)-H dual functionalization of indoles using hypervalent iodine(III) has been developed for bromo-amination, yielding 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama, Ishida, & Togo, 2015).
    • Novel synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions, providing access to various indole derivatives with easily tunable selectivity (Li et al., 2015).
  • Antibacterial Activity :

    • Compounds containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures showed antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria (Mahboobi et al., 2008).
  • Crystal Structure and Thermal Analysis :

    • Detailed crystal structure and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, revealing short intermolecular connections and atom-to-atom interactions (Barakat et al., 2017).
  • Synthesis of Novel Heterocyclic Compounds :

    • Synthesis of Indolo[2,1-a]isoquinolines via Copper-Catalyzed C–C Coupling and Cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-Diketones (Lee et al., 2018).
  • Photophysical Studies and Interactions with Anions :

    • Synthesis and photophysical studies of new fluorescent indole derivatives obtained from β-Bromodehydroamino acids, showing potential as fluorescent probes (Pereira et al., 2010).

Safety And Hazards

When handling 3-Bromo-1h-indole, it is advised to avoid all personal contact, including inhalation. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

3-Bromo-1h-indole has shown promising biological properties, including antioxidant, antimicrobial, and anti-cancer activities . It has demonstrated substantial selective cytotoxicity towards cancer cell lines and has exhibited promising inhibition of glutathione S-transferase isozymes . These results suggest that 3-Bromo-1h-indole could be a promising molecule for the design of new anti-cancer agents .

properties

IUPAC Name

3-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIWBVHIGCRVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376863
Record name 3-bromo-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1h-indole

CAS RN

1484-27-1
Record name 3-bromo-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above bromide (1.09 g, 2.8 mmol) in benzene (60 mL) and N-methylpyrrolidinone (6 mL) was added 4,4′-dimethoxybenzhydrol (818 mg, 3.4 mmol) and p-toluenesulfonic acid (532 mg, 2.8 mmol), and the mixture was heated to reflux. After 24 hours the reaction was cooled to room temperature and diluted with ethyl acetate (200 mL). The organic layer was washed with NaHCO3 (2×), H2O (2×), and brine(2×). The organic layer was dried over anhydrous MgSO4, filtered and solvent was removed in vacuo. The crude material was purified via column chromatography (10% EtOAc-hexane) to provide the desired DMB protected 3-bromo indole derivative (1.5 g, 2.4 mmol, 87% yield) as an orange solid: (MS m/z (M+H) 615, 617).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

In step 3 indole compound k undergoes bromination by treatment with N-bromosuccinimide or other bromime source (not shown) to yield 3-bromo indole compound l. Bromoindole l is then subject to oxidation in step 4 to provide dihydroindolone compound m. Compound m is a compound of formula I in accordance with the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
G Li, E Wang, H Chen, H Li, Y Liu, PG Wang - Tetrahedron, 2008 - Elsevier
… Next, we chose the following route for the preparation of indole-based substrates 10 and its ester 11 (Scheme 6): first, lithiation of N-benzyl-3-bromo-1H-indole 7 by halogen-metal …
Number of citations: 74 www.sciencedirect.com
ZV Chirkova, MV Kabanova, SI Filimonov… - Bioorganic & Medicinal …, 2015 - Elsevier
Recent studies have found that phthalonitrile derivatives are remarkably potent inhibitors of human monoamine oxidase (MAO) A and B. In an attempt to further determine the structure-…
Number of citations: 39 www.sciencedirect.com
L Mayer, R Kohlbecher… - Chemistry–A European …, 2020 - Wiley Online Library
… With this modification in hand, starting from 3-bromo 9H-carbazole (5) or 3-bromo 1H-indole (6) the consecutive three-component coupling-amination synthesis of 3,9-diaryl 9H-…
S Biswas, S Batra - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
… to test its suitability with 3-bromo-1H-indole-2-carbaldehyde. … As a consequence 3-bromo-1H-indole-2-carbaldehydes10 … , the Boc-substituted 3-bromo-1H-indole-2-carbaldehydes …
Number of citations: 18 onlinelibrary.wiley.com
G Chelucci, GA Pinna, G Pinna - European Journal of Organic …, 2014 - Wiley Online Library
… Under these reaction conditions selective removal of the 2-bromine atom from 3 occurred within 1 h to afford methyl 3-bromo-1H-indole-1-carboxylate (4) in 87 % yield (Scheme 1). Next …
F Naaz, K Neha, MR Haider, S Shafi - Future Medicinal Chemistry, 2021 - Future Science
… Compounds 250 were regioselectively brominated at the third position to yield 3-bromo-1H-indole analogues 251 in good quantity. The 288 analogues were condensed with …
Number of citations: 15 www.future-science.com
Z Weng, L Wang - Tetrahedron Letters, 2022 - Elsevier
… Treatment indole 1a with CeBr 3 /H 2 O 2 system afforded 3-bromo-1H-indole 3 in excellent yield. However, no reaction took place between compound 3 and ammonium thiocyanate, …
Number of citations: 0 www.sciencedirect.com
N Colgin - 2009 - sure.sunderland.ac.uk
Alzheimer’s Disease (AD), Parkinson’s Disease (PD) and Lewy Body Disease (LBD) are some of the many neurodegenerative disorders associated with dementia, for which there is no …
Number of citations: 4 sure.sunderland.ac.uk
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com
H Hamamoto, H Umemoto, M Umemoto, C Ohta… - …, 2015 - jglobal.jst.go.jp
… About 1-(Phenylsulfonyl)-3-bromo-1H-indole-2-carboxylic acid … About 1-Methyl-3-bromo-1H-indole-2-carboxylic acid … Search "1-Methyl-3-bromo-1H-indole-2-carboxylic acid" …
Number of citations: 13 jglobal.jst.go.jp

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